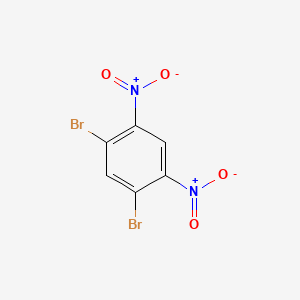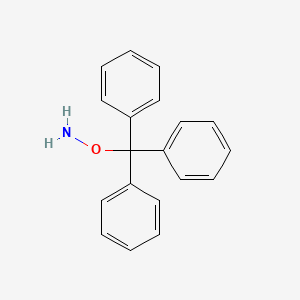
三苯甲基羟胺
描述
O-Tritylhydroxylamine, also known as O-(Triphenylmethyl)hydroxylamine or Trityloxyamine, is an organic compound with the molecular formula C19H17NO. It is characterized by the presence of a hydroxylamine group bonded to a trityl substituent. This compound is often used as a protecting group for hydroxylamines in organic synthesis due to its stability and ease of removal under mild conditions .
科学研究应用
O-Tritylhydroxylamine has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: O-Tritylhydroxylamine can be synthesized through the condensation reaction of p-trityl formaldehyde and hydroxylamine under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for O-Tritylhydroxylamine are not extensively documented, the general approach involves large-scale condensation reactions similar to those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions: O-Tritylhydroxylamine undergoes various chemical reactions, including:
Deprotection: The trityl group can be removed under mild acidic conditions to yield the free hydroxylamine.
Substitution Reactions: It can participate in substitution reactions where the trityl group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Mild acids such as acetic acid or trifluoroacetic acid are commonly used for deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Deprotection: The major product is the free hydroxylamine.
Substitution: The products depend on the substituents introduced during the reaction.
作用机制
The primary mechanism of action of O-Tritylhydroxylamine involves its role as a protecting group. The trityl group stabilizes the hydroxylamine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free hydroxylamine can participate in various chemical reactions, including the formation of hydroxamate derivatives. These derivatives can inhibit enzymes by chelating metal ions at the active site, thereby modulating enzyme activity .
相似化合物的比较
O-Benzylhydroxylamine: Similar to O-Tritylhydroxylamine, it is used as a protecting group for hydroxylamines but offers different stability and deprotection conditions.
O-(tert-Butyldimethylsilyl)hydroxylamine: Another protecting group for hydroxylamines, providing different reactivity and stability profiles.
Uniqueness: O-Tritylhydroxylamine is unique due to its stability under a wide range of conditions and its ease of deprotection under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
属性
IUPAC Name |
O-tritylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFHJBSDSXDUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185777 | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31938-11-1 | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31938-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(Triphenylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(triphenylmethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Triphenylmethoxy)amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LP55QN74E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using O-Tritylhydroxylamine in palladium-catalyzed allylic substitution reactions compared to other nitrogen nucleophiles?
A1: O-Tritylhydroxylamine, along with other hydrazine and hydroxylamine derivatives, exhibits unique regioselectivity in palladium-catalyzed allylic substitutions. Unlike nucleophiles like morpholine, which favor substitution at the less hindered position, these compounds consistently yield the branched N-allyl product. [] This selectivity holds true across a variety of bisphosphine ligands, suggesting control lies with the reagent rather than the catalyst. [] This provides a valuable synthetic pathway to secondary and tertiary carbinamines, particularly useful for accessing challenging tertiary alkyl-substituted amines. []
Q2: How does the choice of solvent affect the selectivity of palladium-catalyzed hydroamination reactions with O-Tritylhydroxylamine?
A2: Solvent choice significantly impacts the product distribution in the reaction of O-benzylhydroxylamine with isoprene. While dichloromethane or toluene predominantly yield the diallylation product, switching to tetrahydrofuran leads to excellent selectivity for the desired branched, monoallylation product. [] This highlights the importance of careful solvent selection for optimizing reaction outcomes with this reagent.
Q3: Besides its use in palladium-catalyzed reactions, what other interesting structural features does O-Tritylhydroxylamine exhibit?
A3: O-Tritylhydroxylamine (C19H17NO) demonstrates a unique hydrogen bonding pattern in its solid-state structure. [] It forms dimers with three distinct hydrogen bond types: intermolecular N-H...N and N-H...π(arene), and intramolecular (aryl)C-H...O interactions. [] This complex network of interactions highlights the potential of this molecule for supramolecular chemistry and crystal engineering applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


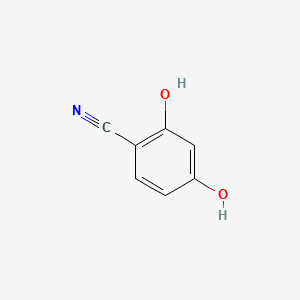
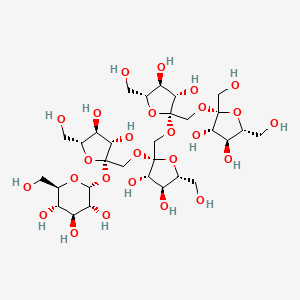

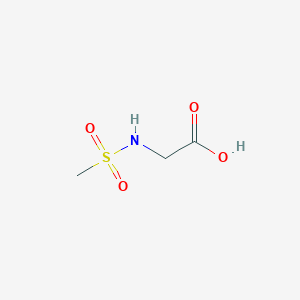


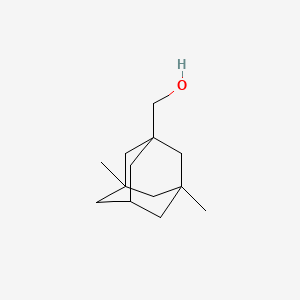

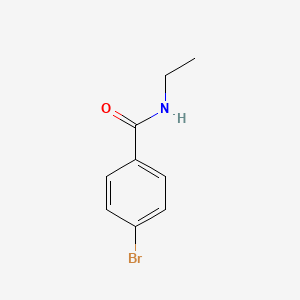
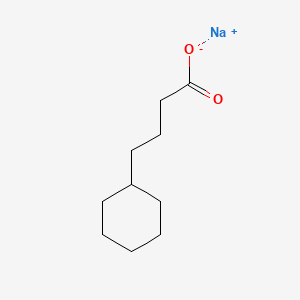

![1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene](/img/structure/B1587411.png)
![3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1587413.png)
